- Preparation peptidomimetics as antiviral agents with inhibitory activity against 3CL proteases, World Intellectual Property Organization, , ,

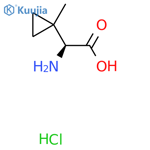

Cas no 928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid)

928758-14-9 structure

상품 이름:(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

CAS 번호:928758-14-9

MF:C11H19NO4

메가와트:229.27286362648

MDL:MFCD29920877

CID:4779946

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 화학적 및 물리적 성질

이름 및 식별자

-

- (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

- (S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

- (S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid

- (2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylcyclopropaneacetic acid (ACI)

- (S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

-

- MDL: MFCD29920877

- 인치: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1

- InChIKey: YIVOXOHBBPCXTC-SSDOTTSWSA-N

- 미소: [C@H](C1(CC1)C)(C(=O)O)NC(=O)OC(C)(C)C

계산된 속성

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 4

- 중원자 수량: 16

- 회전 가능한 화학 키 수량: 5

- 복잡도: 302

- 소수점 매개변수 계산 참조값(XlogP): 1.7

- 토폴로지 분자 극성 표면적: 75.6

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-10g |

(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 95% | 10g |

$5270 | 2023-09-07 | |

| abcr | AB543618-100 mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |

928758-14-9 | 100mg |

€1459.90 | 2023-06-14 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-5g |

(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 95% | 5g |

$3150 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-100mg |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 98% | 100mg |

¥10231.00 | 2024-04-25 | |

| 1PlusChem | 1P01XF2L-250mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 250mg |

$2055.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-250mg |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 98% | 250mg |

¥20328.00 | 2024-04-25 | |

| abcr | AB543618-100mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |

928758-14-9 | 100mg |

€500.00 | 2025-02-21 | ||

| Ambeed | A479829-1g |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 97% | 1g |

$1544.0 | 2024-08-02 | |

| 1PlusChem | 1P01XF2L-1g |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 1g |

$3684.00 | 2024-04-20 | |

| 1PlusChem | 1P01XF2L-100mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 100mg |

$1052.00 | 2024-04-20 |

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 12 h, 25 °C

참조

합성회로 2

반응 조건

참조

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

참조

- Resensitizing daclatasvir-resistant hepatitis C variants by allosteric modulation of NS5A, Nature (London, 2015, 527(7577), 245-248

합성회로 4

반응 조건

1.1 Reagents: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 0 - 5 °C; 10 min, 0 °C; 50 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine ; cooled; 20 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine ; cooled; 20 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

참조

- Preparation of substituted azoles and their use as hepatitis C virus inhibitors, United States, , ,

합성회로 5

반응 조건

1.1 Catalysts: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 5 min, 0 - 5 °C; 10 min, 0 °C; 50 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt

1.4 Reagents: Triethylamine Solvents: Methanol ; cooled

1.5 rt; 20 h, rt

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt

1.4 Reagents: Triethylamine Solvents: Methanol ; cooled

1.5 rt; 20 h, rt

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

참조

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, United States, , ,

합성회로 6

반응 조건

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 4 - 48 h, rt

참조

- Practical and efficient method for amino acid derivatives containing β-quaternary center: Application toward synthesis of hepatitis C virus NS3 serine protease inhibitors, Tetrahedron Letters, 2007, 48(36), 6343-6347

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Raw materials

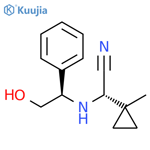

- Cyclopropaneacetonitrile, α-[[(1R)-2-hydroxy-1-phenylethyl]amino]-1-methyl-, (αS)-

- Di-tert-butyl dicarbonate

- (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Preparation Products

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 관련 문헌

-

1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid) 관련 제품

- 2137842-48-7(7-(2-methylthiophen-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

- 849414-34-2(CARBAMODITHIOIC ACID, (1H-BENZOTRIAZOL-1-YLMETHYL)ETHYL-, METHYL ESTER)

- 2003768-15-6(3-ethoxy-N,4-dimethylbenzene-1-sulfonamide)

- 2287312-61-0(Tert-butyl 3-azaspiro[5.5]undecane-7-carboxylate)

- 210420-48-7(cis-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid)

- 2803862-71-5(1-(bromomethyl)-3-(1,1-difluoroethyl)bicyclo1.1.1pentane)

- 2680723-63-9(4,4-Difluoro-3-methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid)

- 911468-33-2(1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile)

- 1805692-63-0(7-Chloro-5-iodo-1H-benzimidazole)

- 1251156-75-8(3-Pyridazinecarboxylic acid, 1,4,5,6-tetrahydro-1-(1-methylethyl)-6-oxo-)

추천 공급업체

Amadis Chemical Company Limited

(CAS:928758-14-9)(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

순결:99%

재다:1g

가격 ($):1390.0